molecular formula C5H8N2O3 B8640273 Methyl 2-carbamoylaziridine-1-carboxylate

Methyl 2-carbamoylaziridine-1-carboxylate

Cat. No. B8640273
M. Wt: 144.13 g/mol
InChI Key: DAHPCSIYQNSMET-UHFFFAOYSA-N
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Patent
US04376731

Procedure details

In an analogous manner, by reacting 2-aziridine-carboxamide with methyl chloroformate, there is obtained methyl 2-carbamoyl-1-aziridine-carboxylate which, after recrystallization from toluene, melts at 117°-120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:3][CH:2]1[C:4]([NH2:6])=[O:5].Cl[C:8]([O:10][CH3:11])=[O:9]>>[C:4]([CH:2]1[CH2:3][N:1]1[C:8]([O:10][CH3:11])=[O:9])(=[O:5])[NH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C1)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C1N(C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.